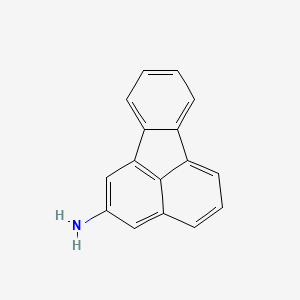

2-Aminofluoranthene

Overview

Description

2-Aminofluoranthene is an aromatic amine derived from fluoranthene, a polycyclic aromatic hydrocarbon. It is known for its mutagenic properties and is often studied in the context of environmental pollutants and their effects on biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminofluoranthene can be synthesized through the reduction of 2-nitrofluoranthene. The process typically involves the use of reducing agents such as hydrazine monohydrate . Another method involves the nitration of fluoranthene followed by reduction and acetylation to yield 2-acetamidofluoranthene, which can then be hydrolyzed to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Aminofluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitro derivatives.

Reduction: Reduction of nitro derivatives to amino compounds.

Substitution: Electrophilic substitution reactions are common due to the presence of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid.

Reduction: Hydrazine monohydrate or catalytic hydrogenation.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

Oxidation: Nitrofluoranthenes.

Reduction: Aminofluoranthenes.

Substitution: Halogenated or nitrated fluoranthenes.

Scientific Research Applications

2-Aminofluoranthene is widely used in scientific research due to its mutagenic properties. It is studied in:

Chemistry: As a model compound for studying the behavior of polycyclic aromatic hydrocarbons.

Biology: Investigating its effects on cellular processes and DNA.

Medicine: Researching its potential role in carcinogenesis.

Industry: Used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mutagenic effects of 2-aminofluoranthene are primarily due to its ability to form DNA adducts. These adducts can cause mutations during DNA replication, leading to potential carcinogenic effects. The compound interacts with cellular enzymes and pathways involved in DNA repair and replication .

Comparison with Similar Compounds

- 3-Aminofluoranthene

- 1-Nitropyrene

- 3-Nitrofluoranthene

Comparison: 2-Aminofluoranthene is unique due to its specific position of the amino group on the fluoranthene ring, which influences its reactivity and biological effects. Compared to 3-aminofluoranthene, it has different mutagenic properties and interacts differently with biological systems .

Properties

IUPAC Name |

fluoranthen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREJZSNCUFQJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157198 | |

| Record name | 2-Fluoranthenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-26-9 | |

| Record name | 2-Fluoranthenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoranthenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoranthenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORANTHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU5UG9LP6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)